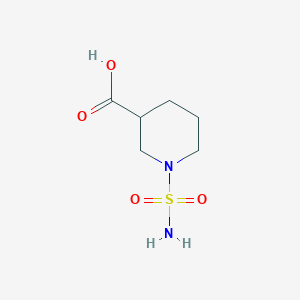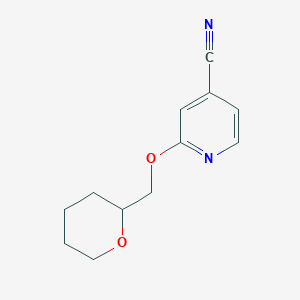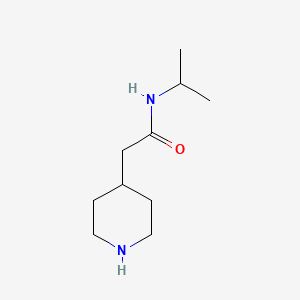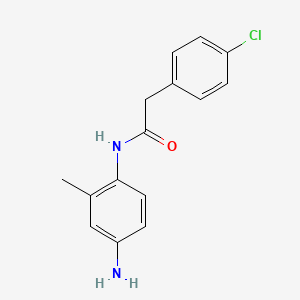
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide
Übersicht
Beschreibung
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide (NACPA) is an organic compound and a derivative of acetamide. It is a white solid that is soluble in water, ethanol, and other organic solvents. NACPA is used in various scientific research applications, mainly due to its ability to act as an antioxidant, a metal chelator, and a free radical scavenger. It has been studied for its potential applications in pharmaceuticals, biotechnology, and food science.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
Research on similar compounds has detailed the structural characteristics and the intermolecular interactions that define their behavior. For example, studies have elucidated the crystal structures of certain acetamides, revealing intricate hydrogen bonding patterns and molecular conformations that contribute to their stability and reactivity. These structural insights are crucial for understanding how such compounds can be utilized in various scientific applications, including drug design and materials development. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the formation of 3-D molecular arrays and influence the physical properties of these compounds (Boechat et al., 2011).
Pharmacological Potential
The synthesis and characterization of derivatives of similar compounds have been a focus of research due to their potential pharmacological applications. Studies have evaluated the antibacterial activity of novel synthesized acetamide derivatives, demonstrating that they exhibit moderate to good activity against both gram-positive and gram-negative bacteria. Such findings underscore the potential of these compounds in developing new antimicrobial agents. The quantitative structure-activity relationship (QSAR) studies further aid in understanding the influence of molecular structures on their biological activity, guiding the design of more effective compounds (Desai et al., 2008).
Materials Science and Chemical Synthesis
In materials science, the structural characteristics of acetamide derivatives have implications for their utility as intermediates in the synthesis of complex organic molecules and materials. Their reactivity and the formation of specific molecular arrangements are of interest for the development of new materials with desired properties. The analysis of different molecular conformations and the resulting hydrogen bonding patterns contribute to a deeper understanding of their chemical behavior, which is essential for their application in the synthesis of novel materials (Narayana et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVLTRVHLKVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)



![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)




